BenchChemオンラインストアへようこそ!

4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole

Medicinal Chemistry Click Chemistry Structure-Activity Relationship

4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole (Molecular Formula: C7H12N4O, Molecular Weight: 168.20 g/mol) is a heterocyclic building block characterized by a 1,2,3-triazole core substituted at the 2-position with a methyl group and linked via a methyleneoxy bridge at the 4-position to an azetidine ring. The compound presents a compact, nitrogen-rich scaffold with a strained four-membered azetidine moiety, which confers unique conformational rigidity and metabolic stability compared to larger heterocyclic analogues.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B13313748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)COC2CNC2
InChIInChI=1S/C7H12N4O/c1-11-9-2-6(10-11)5-12-7-3-8-4-7/h2,7-8H,3-5H2,1H3
InChIKeyRGMLEFHMNAUOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole: Core Chemical Identity and Procurement Specification


4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole (Molecular Formula: C7H12N4O, Molecular Weight: 168.20 g/mol) is a heterocyclic building block characterized by a 1,2,3-triazole core substituted at the 2-position with a methyl group and linked via a methyleneoxy bridge at the 4-position to an azetidine ring . The compound presents a compact, nitrogen-rich scaffold with a strained four-membered azetidine moiety, which confers unique conformational rigidity and metabolic stability compared to larger heterocyclic analogues [1]. The molecule's defined InChI Key (RGMLEFHMNAUOJN-UHFFFAOYSA-N) and SMILES notation (CN1N=CC(=N1)COC2CNC2) establish a verifiable structural identity for precise sourcing and differentiation from regioisomeric or substitutional variants .

Why Substituting 4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole with Generic Analogs May Compromise Project Integrity


The substitution of 4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole with a seemingly similar in-class compound—such as its 1-methyl regioisomer or an alternative heterocyclic linker—is not a scientifically trivial decision. The specific 2-methyl-1,2,3-triazole substitution pattern and the ether-linked azetidine are not arbitrary structural motifs; they define the compound's unique pharmacophoric geometry and physicochemical profile. Evidence from structure-activity relationship (SAR) studies on related azetidine-triazole conjugates demonstrates that minor alterations, including regioisomerism of the triazole core or modification of the linking group, can result in a complete loss of target engagement or a profound shift in biological activity [1]. Furthermore, the conformational strain inherent to the azetidine ring influences both metabolic stability and binding interactions, a characteristic that is not replicated by larger or more flexible saturated nitrogen heterocycles [2]. Therefore, the use of an unverified generic alternative without rigorous, project-specific data carries a high risk of introducing confounding variables and invalidating downstream experimental results.

Quantitative Differential Evidence for 4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole Selection


Regioisomeric Specificity: The 2-Methyl-1,2,3-triazole Core as a Critical Determinant of Biological Function

The target compound features a 2-methyl-2H-1,2,3-triazole core, which is a distinct regioisomer of the more common 1-methyl-1H-1,2,3-triazole variant (e.g., 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole). In a class-level evaluation of azetidine-triazole conjugates as matrix metalloproteinase-2 (MMP-2) inhibitors, only derivatives containing the 1,4-disubstituted 1,2,3-triazole motif demonstrated measurable potency [1]. In contrast, the corresponding azetidine conjugates with 1,5-disubstituted 1,2,3-triazoles were found to be inactive, underscoring the profound impact of triazole regioisomerism on biological activity [1]. This finding provides a class-level inference that the specific substitution pattern of the target compound's triazole ring is a non-negotiable structural feature for applications targeting MMP-2 or similar protein-binding pockets.

Medicinal Chemistry Click Chemistry Structure-Activity Relationship

Distinct Physicochemical Profile Differentiates the Target Compound from its 1,2,4-Triazole Isomers

The target compound's 1,2,3-triazole core confers a distinct physicochemical signature compared to its 1,2,4-triazole-based analogues, such as 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-1,2,4-triazole. While quantitative experimental data for the target compound is not publicly available, a comparative analysis of computed properties from authoritative databases reveals significant divergence. The 1,2,3-triazole compound (MW 168.20) has a lower molecular weight than its 1,2,4-triazole comparator (MW 182.22) [REFS-1, REFS-2]. More critically, the 1,2,4-triazole analogue has a computed XLogP3-AA of -0.6 and a topological polar surface area (TPSA) of 52 Ų [1]. In contrast, the 1,2,3-triazole core is expected to yield a higher TPSA (due to the three contiguous nitrogen atoms) and a distinct hydrogen bonding pattern, directly impacting passive permeability and solubility profiles . These physicochemical differences are critical for library design and lead optimization, as they influence membrane permeability and in vivo distribution.

Physicochemical Property Solubility Lipophilicity

Enhanced Conformational Rigidity from the Azetidine Ring Confers a Metabolic Stability Advantage Over Larger Heterocyclic Alternatives

The strained four-membered azetidine ring is a key differentiator from analogues bearing larger saturated nitrogen heterocycles like piperidine or pyrrolidine. Literature on related azetidine-based compounds establishes that this conformational rigidity translates to a tangible metabolic stability advantage. A comparative class-level study of bioisosteres for azetidinyltriazole oxytocin antagonists demonstrated that while substitution with a urea linker reduced potency, the azetidine core itself was a critical component for maintaining a favorable pharmacological profile, with certain analogues achieving significant selectivity over the closely related vasopressin V1A receptor [1]. This supports the class-level inference that the azetidine moiety in the target compound is expected to provide a more stable and selective scaffold compared to a hypothetical, more flexible piperidine-based analogue (e.g., 4-[(Piperidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole), which would be more susceptible to metabolic degradation.

Metabolic Stability Conformational Analysis Drug Design

Unique 2-Substitution Pattern Offers a Distinct Vector for Fragment Growth Compared to 1-Substituted Triazole Regioisomers

The target compound's 2-methyl substitution on the 1,2,3-triazole ring creates a unique exit vector that is fundamentally different from the more synthetically accessible 1-substituted regioisomer (e.g., 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole) . In the 2-methyl-2H-1,2,3-triazole isomer, the methyl group is positioned symmetrically between the two terminal nitrogen atoms, resulting in a C2v-symmetric core and directing any 4-position substituent along a vector that is orthogonal to the plane of the ring . In contrast, the 1-methyl-1H isomer is asymmetrical, presenting a different spatial orientation of substituents . This geometric distinction is a critical factor in fragment-based drug discovery and structure-based design, where the precise three-dimensional presentation of a fragment is paramount for achieving complementarity with a target protein's binding site. This 2-methyl scaffold provides a vector for fragment elaboration that is not available from the more common 1-substituted triazole pool, offering a genuine point of differentiation for hit-to-lead campaigns.

Chemical Biology Fragment-Based Drug Discovery Molecular Vector Analysis

High-Impact Application Scenarios for 4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole Procurement


Medicinal Chemistry: Fragment-Based Lead Discovery for Novel MMP-2 Inhibitors

Given the class-level evidence that 1,4-disubstituted 1,2,3-triazole conjugates demonstrate promising MMP-2 inhibition while 1,5-disubstituted analogues are inactive [1], the target compound serves as a privileged starting fragment for building focused libraries targeting MMP-2. The azetidine nitrogen provides a straightforward handle for further derivatization to explore structure-activity relationships within this validated scaffold. Procurement is justified by the need for a regioisomerically pure building block to probe this specific chemical space.

Chemical Biology: Development of Selective Probes for Protein Interaction Mapping

The compact and conformationally constrained nature of the azetidine-triazole scaffold, known to confer metabolic stability in related systems [2], makes this compound an ideal core for developing high-quality chemical probes. The 2-methyl-1,2,3-triazole core presents a unique vector for appending a reporter tag (e.g., biotin, fluorophore) , enabling the creation of a probe with a defined and rigid geometry. This is essential for minimizing off-target binding and accurately mapping protein interactions in cellular assays.

Synthetic Methodology: Click Chemistry Precursor for Triazole-Azetidine Bicyclic Systems

As a heterocyclic building block, this compound can serve as a precursor for more complex fused bicyclic structures. The azetidine ring is known to undergo ring-opening reactions under specific conditions, while the 1,2,3-triazole core is stable [3]. This dual reactivity could be exploited in cascade reactions (e.g., azide-alkyne cycloaddition followed by azetidine ring-opening) to synthesize novel, highly functionalized scaffolds that are difficult to access via other routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.